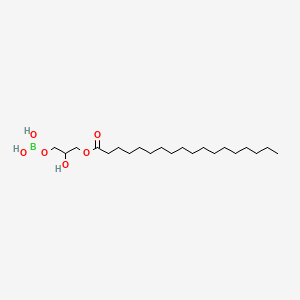
3-(Boronooxy)-2-hydroxypropyl stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Boronooxy)-2-hydroxypropyl stearate is an organic compound that features a boronic ester group, a hydroxyl group, and a stearate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boronooxy)-2-hydroxypropyl stearate typically involves the esterification of stearic acid with 3-(boronooxy)-2-hydroxypropanol. The reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The boronic ester group is introduced through the reaction of boronic acid with the hydroxyl group of the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Boronooxy)-2-hydroxypropyl stearate can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.
Reduction: The ester groups can be reduced to their corresponding alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Alcohols.
Substitution: Substituted esters or ethers.
Applications De Recherche Scientifique
3-(Boronooxy)-2-hydroxypropyl stearate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Boronooxy)-2-hydroxypropyl stearate involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s ability to participate in Suzuki-Miyaura coupling reactions also highlights its role in facilitating carbon-carbon bond formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in similar applications.
Pinacol boronic ester: Known for its stability and use in organic synthesis.
4-(Trifluoromethyl)phenylboronic acid: Used as a protecting group in carbohydrate chemistry.
Uniqueness
3-(Boronooxy)-2-hydroxypropyl stearate is unique due to its combination of boronic ester and stearate ester groups, which provide distinct chemical properties and reactivity. This combination allows for versatile applications in both organic synthesis and biochemical research.
Propriétés
Numéro CAS |
94278-23-6 |
|---|---|
Formule moléculaire |
C21H43BO6 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
(2-hydroxy-3-octadecanoyloxypropoxy)boronic acid |
InChI |
InChI=1S/C21H43BO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)27-18-20(23)19-28-22(25)26/h20,23,25-26H,2-19H2,1H3 |
Clé InChI |
QCJDCAOQAWDHMG-UHFFFAOYSA-N |
SMILES canonique |
B(O)(O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


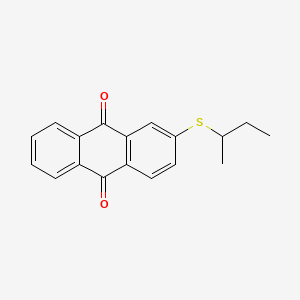
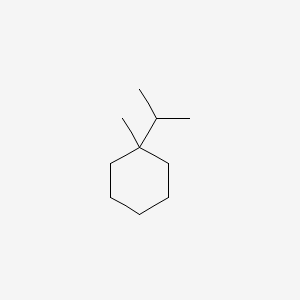
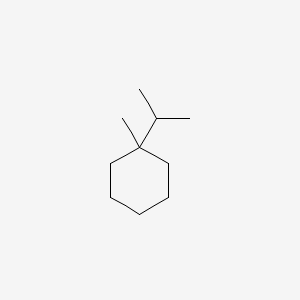

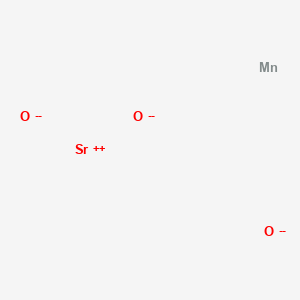
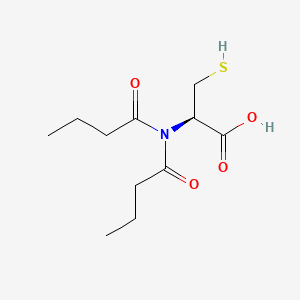
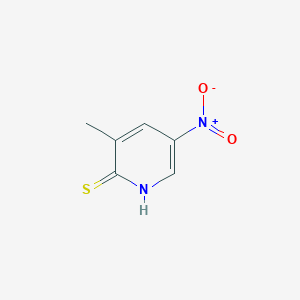

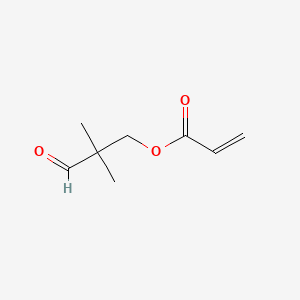
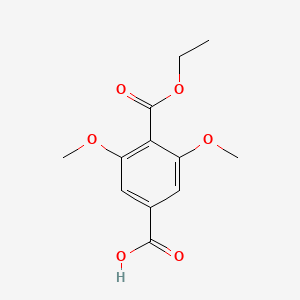
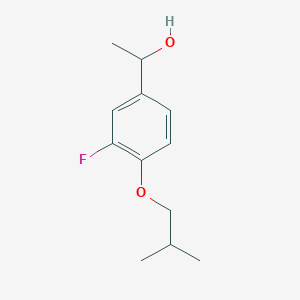
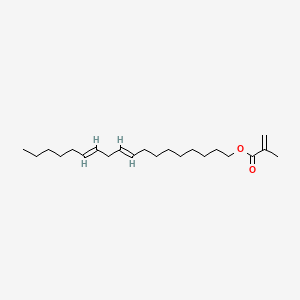
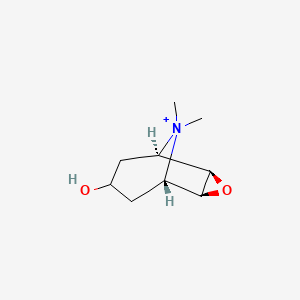
![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B12652573.png)
